molecular formula C10H17N3O B13338047 (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine

Cat. No.: B13338047
M. Wt: 195.26 g/mol
InChI Key: DLWWPQSCTUCBBK-UHFFFAOYSA-N
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Description

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine is a complex organic compound that features a pyrazole ring fused with a tetrahydrofuran ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine typically involves multi-step organic reactions

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed via cyclization of a suitable diol precursor using an acid catalyst.

    Introduction of Amine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated systems to enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or tetrahydrofuran derivatives.

Scientific Research Applications

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-(1-Methyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine
  • (2-(1-Propyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine

Uniqueness

(2-(1-Ethyl-1H-pyrazol-5-yl)tetrahydrofuran-3-yl)methanamine is unique due to the specific substitution pattern on the pyrazole ring and the presence of the tetrahydrofuran ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methanamine

InChI

InChI=1S/C10H17N3O/c1-2-13-9(3-5-12-13)10-8(7-11)4-6-14-10/h3,5,8,10H,2,4,6-7,11H2,1H3

InChI Key

DLWWPQSCTUCBBK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C2C(CCO2)CN

Origin of Product

United States

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